molecular formula C19H26FN3O3 B5027207 2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)acetamide

2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)acetamide

Cat. No. B5027207
M. Wt: 363.4 g/mol
InChI Key: TWHORTHDNSJUGI-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a piperazine ring, a tetrahydropyran ring, a fluorobenzyl group, and an acetamide group . Piperazine rings are often found in pharmaceuticals and are known for their biological activity. Tetrahydropyran is a saturated six-membered ring containing five carbon atoms and one oxygen atom . The fluorobenzyl group could potentially increase the lipophilicity of the compound, which might enhance its ability to cross biological membranes.


Molecular Structure Analysis

The compound’s structure includes a balance of polar and nonpolar regions, which could influence its solubility properties. The presence of the nitrogen in the piperazine ring and the oxygen in the tetrahydropyran ring could potentially allow for hydrogen bonding .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amide group could undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine. The piperazine ring could potentially undergo substitution reactions at the nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its degree of crystallinity, melting point, boiling point, solubility in various solvents, and stability under various conditions would need to be determined experimentally .

Future Directions

Future research on this compound could involve determining its physical and chemical properties, synthesizing it in the lab, and testing its biological activity. If it shows promising activity, it could potentially be developed into a drug .

properties

IUPAC Name

2-[1-[(2-fluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-methyl-N-(oxan-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26FN3O3/c1-22(15-6-10-26-11-7-15)18(24)12-17-19(25)21-8-9-23(17)13-14-4-2-3-5-16(14)20/h2-5,15,17H,6-13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHORTHDNSJUGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCOCC1)C(=O)CC2C(=O)NCCN2CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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